molecular formula C10H18O B1530794 3-Cyclopentyl-2,2-dimethylpropanal CAS No. 1780155-70-5

3-Cyclopentyl-2,2-dimethylpropanal

Cat. No. B1530794
M. Wt: 154.25 g/mol
InChI Key: ATIGXLUCAIDRLN-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropanal is a useful research chemical with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its CAS number 1780155-70-5 .


Molecular Structure Analysis

The molecule has a complex structure with large-amplitude nuclear motions, including the rotation of the tert-butyl group and the inversion of the nonplanar carbonyl moiety . The molecule’s structure in the lowest excited singlet and triplet electronic states has been studied using the multiconfigurational CASPT2/def2-TZVPP approach .


Chemical Reactions Analysis

The addition-esterification and transesterification reactions involved in the synthesis of related compounds like cyclopentanol from cyclopentene are exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions .

Scientific Research Applications

Monitoring of Pyrethroid Metabolites

Research by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to 3-Cyclopentyl-2,2-dimethylpropanal. This method is essential for monitoring exposure to synthetic pyrethroids in humans, highlighting the significance of compounds like 3-Cyclopentyl-2,2-dimethylpropanal in environmental and occupational health studies (Arrebola et al., 1999).

Synthesis of Cyclopropane Derivatives

Giri et al. (2006) described a novel route for synthesizing cyclopropane derivatives, which are crucial in various chemical syntheses. The process involves converting 1,1-dimethyls in dimethyloxazolines into cyclopropyl dimethyloxazolines, demonstrating the versatility of 3-Cyclopentyl-2,2-dimethylpropanal-related structures in organic synthesis (Giri et al., 2006).

Transformation in Soil Chemistry

Yih et al. (1970) studied the transformation of compounds related to 3-Cyclopentyl-2,2-dimethylpropanal in soil. This research provides insights into the environmental fate and behavior of similar chemical structures, crucial for understanding their impact on soil chemistry and ecology (Yih et al., 1970).

Synthesis of Heteroarenes

Shi et al. (2018) developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with acids related to 3-Cyclopentyl-2,2-dimethylpropanal. This protocol enables efficient synthesis of heteroarenes, illustrating the compound's relevance in developing new molecules for drug discovery (Shi et al., 2018).

Use in Stereoselective Synthesis

Macaev and Malkov (2006) reviewed the use of carenes in synthesizing organic compounds with a cyclopropane fragment similar to 3-Cyclopentyl-2,2-dimethylpropanal. This research demonstrates the importance of such structures in stereoselective synthesis, crucial in pharmaceuticals and fine chemicals (Macaev & Malkov, 2006).

Future Directions

Future research could focus on the detailed understanding of the molecular features of the ligand binding to a target protein, which facilitates the successful design of potent and selective inhibitors . Additionally, the development of green solvents to replace conventional petrochemical solvents is a promising area of research .

properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,8-11)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIGXLUCAIDRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-2,2-dimethylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2,2-dimethylpropanal
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3-Cyclopentyl-2,2-dimethylpropanal
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3-Cyclopentyl-2,2-dimethylpropanal
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3-Cyclopentyl-2,2-dimethylpropanal
Reactant of Route 5
3-Cyclopentyl-2,2-dimethylpropanal
Reactant of Route 6
3-Cyclopentyl-2,2-dimethylpropanal

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